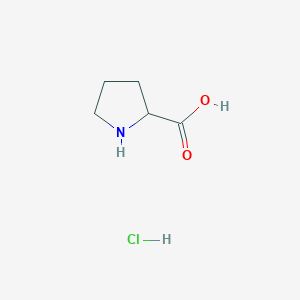
L-Proline monohydrochloride
Descripción general
Descripción
L-Proline monohydrochloride, also known as L-Proline hydrochloride, is a compound with the molecular formula C5H10ClNO2 . It is a derivative of L-Proline, a natural amino acid . The compound is used in various applications, including as a supplement during the preparation of chondrogenic medium and synthetic dextrose minimal medium .
Synthesis Analysis
L-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . Additionally, L-Proline can be immobilized on magnetic nanoparticles to create a recoverable magnetic nanocatalyst for the synthesis of 2,4,6-triarylpyridines . Another method involves the use of L-Proline-modified Zr-based metal–organic framework (Basu-proline) as a catalyst .Molecular Structure Analysis
The molecular weight of this compound is 151.59 g/mol . The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
L-Proline has been successfully applied in many reactions, such as Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α -selenenylation, oxidation, chlorination, and others .Physical And Chemical Properties Analysis
The solubility of L-Proline has been studied in various solvents. The mole fraction solubility data of L-Proline in five monosolvents (water, methanol, ethanol, acetone, and acetonitrile) and four binary solvent systems were experimentally measured .Aplicaciones Científicas De Investigación
L-Proline HCl is used in a variety of scientific research applications, including enzymology, protein engineering, and drug discovery. In enzymology, it is used as a substrate to study the catalytic activity of enzymes. In protein engineering, it is used to study the structure and function of proteins. In drug discovery, it is used as a reagent to synthesize novel compounds for therapeutic applications.
Mecanismo De Acción
Target of Action
L-Proline, a component of L-Proline monohydrochloride, is an amino acid that plays a crucial role in various biological processes. It primarily targets the joints and tendons and is essential for their proper functioning . It also helps maintain and strengthen heart muscles . In addition, L-Proline acts as a resolution agent for both enantiomers of mandelic acid, demonstrating its role in stoichiometry controlled chiral resolution .
Mode of Action
L-Proline interacts with its targets primarily through its metabolic pathways. It is metabolized by L-Proline oxidase in the kidney, where it is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted back to L-Proline via L-Glutamic acid-gamma .
Biochemical Pathways
L-Proline is involved in several biochemical pathways. It is synthesized from glutamic acid and is an essential component of collagen . It also plays a role in the proline metabolic cycle, which impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Furthermore, L-Proline is involved in the regulation of the immune system and helps maintain the integrity of the intestinal barrier .
Pharmacokinetics
A study on a cocrystal formulation of empagliflozin with co-former l-proline (ckd-370) showed that it was bioequivalent in south korea . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.
Result of Action
The action of L-Proline results in several molecular and cellular effects. It is extremely important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . Moreover, it plays a protective role in cells, helping them adapt to stress . It also contributes to the regulation of plant improvement, including flowering, pollen, embryo, and leaf enlargement .
Action Environment
The action of L-Proline can be influenced by various environmental factors. For instance, in response to environmental stresses such as salinity and drought, many plant species synthesize L-Proline in the cytosol and accumulate it in the chloroplasts . This accumulation is a physiological reaction to osmotic stress, demonstrating how environmental conditions can influence the action, efficacy, and stability of L-Proline .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of L-Proline HCl in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent and is widely available. Additionally, it is highly soluble in water and is stable under a variety of conditions. On the other hand, it is not very stable in the presence of heat or light and may degrade over time.
Direcciones Futuras
The use of L-Proline HCl in scientific research is expected to continue to grow in the future. It is likely that it will be used to synthesize novel compounds for therapeutic applications, and to study the structure and function of proteins. Additionally, its antioxidant and anti-inflammatory properties may be further explored for the potential treatment of various diseases. Finally, its use in enzymology, protein engineering, and drug discovery is expected to continue to be an important area of research in the future.
Safety and Hazards
Propiedades
IUPAC Name |
pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFTQCWTTYZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)


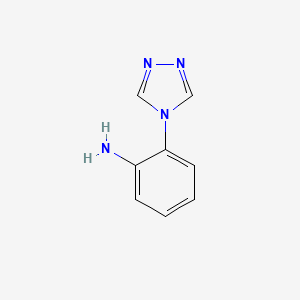
![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)
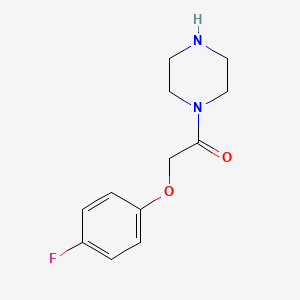
![3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide](/img/structure/B3381645.png)

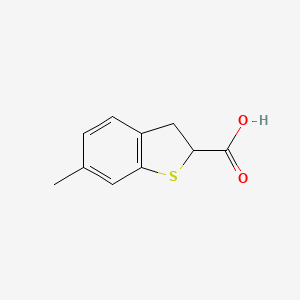
![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)
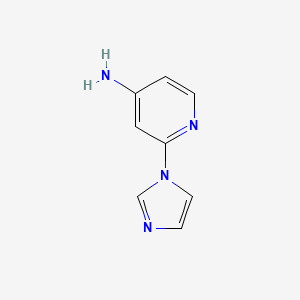
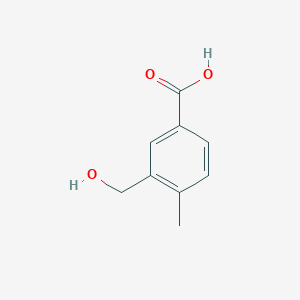
![4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one](/img/structure/B3381700.png)
